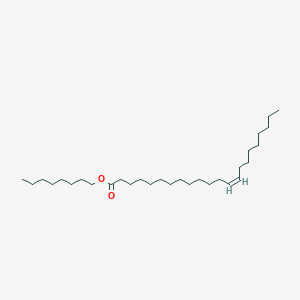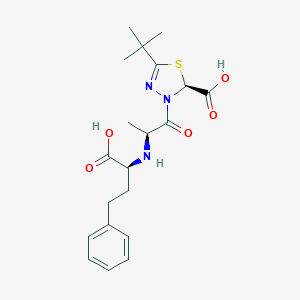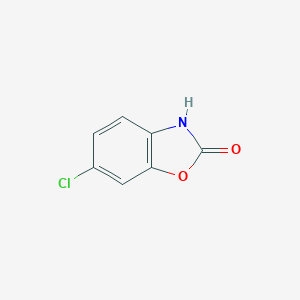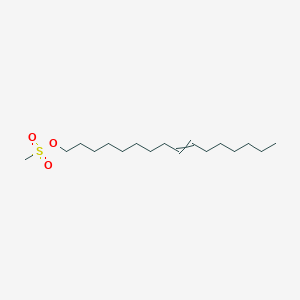![molecular formula C16H19Br2N4NaO4S B025077 [4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid CAS No. 100743-65-5](/img/structure/B25077.png)
[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest falls within a class of chemicals characterized by complex molecular structures and potentially significant reactivity due to its constituent functional groups. These compounds are often studied in the context of their synthesis, molecular structure, reactivity, and various physical and chemical properties.
Synthesis Analysis
The synthesis of similar complex molecules often involves regiospecific reactions and requires verification of the product's structure through techniques such as single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Determining the molecular structure of such compounds typically involves advanced analytical techniques. Single-crystal X-ray diffraction is a common method used for unambiguous structure determination. The structure often features extensive use of hydrogen bonding and interactions like Br...Br interactions, as seen in similar compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Applications De Recherche Scientifique
Applications in Dye Synthesis and Analytical Studies
The compound [4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid shares structural similarities with azo and diazo dyes, which are extensively utilized in dye synthesis. The azo dye derivative amino {4-hydroxy-3-[(E)-{4-[(5-methylisoxazol-3-yl) sulfamoyl] phenyl} diazenyl] phenyl} acetic acid and its analogs demonstrate significant solubility in organic solvents. Their pH-dependent absorption properties and ionization constants (pKa and pKp) suggest intricate interactions with their environment, potentially influencing dye behavior in various applications. Notably, these dyes are characterized as harmless, nontoxic, and non-hemolytic, underlining their safety for use in a range of applications (Mutar & Ali, 2021).
Microbial Biocatalysis in Drug Metabolism
In drug metabolism studies, microbial-based biocatalytic systems like Actinoplanes missouriensis are employed to produce mammalian metabolites of complex molecules. This method supports unambiguous structure characterization of metabolites, particularly their stereochemistry, through techniques like nuclear magnetic resonance spectroscopy. Such studies are crucial in drug development, offering insights into a compound's metabolic pathways and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Biological Evaluation of Sulfamethoxazole Derivatives
A series of 4-[4-(substitutedaryl/heteroaryldiazenyl]-N-(5-methylisoxazol-3-yl)benzene sulphonamide derivatives were designed, synthesized, and subjected to various biological assays. Their potent analgesic, antioxidant, and antimicrobial activities underline the potential medical applications of such compounds. Molecular docking experiments further reveal their affinity for target enzymes, suggesting their utility in therapeutic settings (Sahoo et al., 2020).
Antimicrobial Evaluation of Synthesized Antipyrin Analogues
Antipyrinyl derived molecules have been synthesized and demonstrated significant antimicrobial activity against a range of microbial strains. These findings indicate the potential of such molecules in developing new classes of antimicrobial agents and their relevance in drug discovery and medicinal research (Sahoo & Paidesetty, 2017).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid' involves the reaction of 3,5-dibromopyridine-2-amine with 4-[(2-bromoethyl)phenyl]diazenylbenzoic acid in the presence of a coupling agent. The resulting intermediate is then reacted with ethylsulfamic acid to yield the final product.", "Starting Materials": [ "3,5-dibromopyridine-2-amine", "4-[(2-bromoethyl)phenyl]diazenylbenzoic acid", "coupling agent", "ethylsulfamic acid" ], "Reaction": [ "Step 1: 3,5-dibromopyridine-2-amine is reacted with 4-[(2-bromoethyl)phenyl]diazenylbenzoic acid in the presence of a coupling agent to yield an intermediate product.", "Step 2: The intermediate product from step 1 is then reacted with ethylsulfamic acid to yield the final product, '[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid'." ] } | |
Numéro CAS |
100743-65-5 |
Nom du produit |
[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid |
Formule moléculaire |
C16H19Br2N4NaO4S |
Poids moléculaire |
506.2 g/mol |
Nom IUPAC |
[4-[(3,5-dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid |
InChI |
InChI=1S/C16H18Br2N4O3S/c1-3-5-11-8-13(6-7-15(11)22(4-2)26(23,24)25)20-21-16-14(18)9-12(17)10-19-16/h6-10H,3-5H2,1-2H3,(H,23,24,25) |
Clé InChI |
SIYIADYEIGPKIP-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)N=NC2=C(C=C(C=N2)Br)Br)N(CC)S(=O)(=O)O |
SMILES canonique |
CCCC1=C(C=CC(=C1)N=NC2=C(C=C(C=N2)Br)Br)N(CC)S(=O)(=O)O |
Synonymes |
4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline DiBr-PAESA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



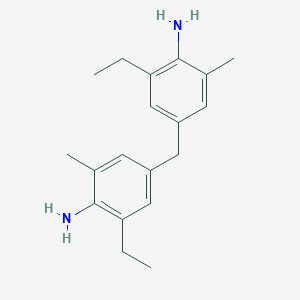

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
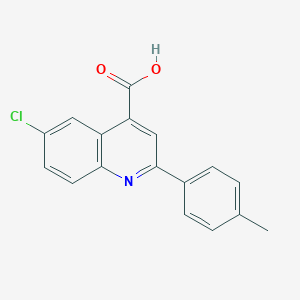

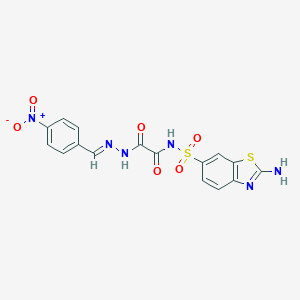

![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
